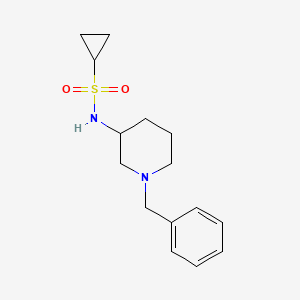![molecular formula C15H21FN2O2S B6446091 N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2549036-15-7](/img/structure/B6446091.png)
N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide, also known as CFT-2090, is a novel small molecule compound with a wide range of applications in scientific research. It has been used to study the biochemical and physiological effects of various drugs, as well as to explore the mechanisms of action underlying their effects.
Wissenschaftliche Forschungsanwendungen
N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has been widely used in scientific research, particularly in the study of drug action and biochemical and physiological effects. It has also been used to explore the mechanisms of action underlying the effects of various drugs. Additionally, N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has been used in the study of drug metabolism, drug interactions, and receptor binding.
Wirkmechanismus
N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide acts as an agonist at the serotonin 5-HT1A receptor, and it has been found to increase serotonin levels in the brain. This mechanism of action explains the antidepressant and anxiolytic effects of N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide. Additionally, N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has been found to act as an antagonist at the dopamine D2 receptor, which explains its antipsychotic effects.
Biochemical and Physiological Effects
N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has been found to have a range of biochemical and physiological effects. It has been found to have antidepressant and anxiolytic effects, as well as antipsychotic effects. Additionally, N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has been found to have anti-inflammatory, anti-nausea, and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide in laboratory experiments is that it is a highly potent compound and has a wide range of effects. Additionally, its synthesis is relatively simple and inexpensive. However, there are some limitations to using N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide in laboratory experiments. For example, it is not very stable in solution and can degrade over time. Additionally, its effects can vary depending on the dosage and the individual.
Zukünftige Richtungen
There are a number of potential future directions for N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide research. For example, further research could be done to explore its effects on various neurological disorders, such as depression, anxiety, and schizophrenia. Additionally, further research could be done to explore its effects on other physiological processes, such as pain and inflammation. Additionally, further research could be done to explore the potential of N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide as a drug delivery system. Finally, further research could be done to explore the potential of N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide as a diagnostic tool for various diseases.
Synthesemethoden
N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is synthesized from a variety of starting materials, including 4-fluorophenylmethyl-N-methylpiperidin-3-yl-cyclopropanesulfonamide, which is an intermediate molecule. The synthesis process begins by reacting the intermediate with a base, such as sodium hydride, to form the desired compound. The reaction is then quenched with acid and the product is isolated and purified.
Eigenschaften
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]piperidin-3-yl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2S/c16-13-5-3-12(4-6-13)10-18-9-1-2-14(11-18)17-21(19,20)15-7-8-15/h3-6,14-15,17H,1-2,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYYYPGVIUWXJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)F)NS(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(4-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6446018.png)
![1-(piperidin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6446023.png)
![2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6446027.png)
![2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinoline-3-carbonitrile](/img/structure/B6446035.png)
![2-({1-[(4-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6446053.png)
![4-[(1-{[2-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine](/img/structure/B6446073.png)
![N,N-dimethyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B6446078.png)
![N-{1-[(3-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6446084.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-4,6-dimethoxypyrimidine](/img/structure/B6446097.png)
![2-[(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B6446100.png)
![N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6446113.png)
![2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinoline](/img/structure/B6446119.png)
![4,6-dimethoxy-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B6446133.png)